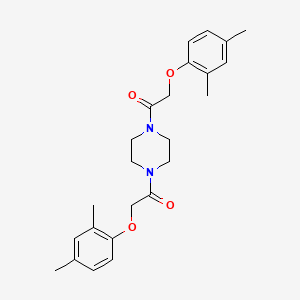

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)-

Description

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- is a piperazine derivative featuring two (2,4-dimethylphenoxy)acetyl substituents at the 1 and 4 positions of the piperazine ring. This compound is part of a broader class of bis-acylated piperazine derivatives, which are characterized by their versatile applications in medicinal chemistry, material science, and catalysis. The 2,4-dimethylphenoxy groups contribute to steric bulk and hydrophobicity, influencing its physicochemical properties and biological interactions.

Properties

CAS No. |

143189-96-2 |

|---|---|

Molecular Formula |

C24H30N2O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-(2,4-dimethylphenoxy)-1-[4-[2-(2,4-dimethylphenoxy)acetyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C24H30N2O4/c1-17-5-7-21(19(3)13-17)29-15-23(27)25-9-11-26(12-10-25)24(28)16-30-22-8-6-18(2)14-20(22)4/h5-8,13-14H,9-12,15-16H2,1-4H3 |

InChI Key |

NEMVWUAOLZGKRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- typically involves the reaction of piperazine with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Phenoxyacetyl-Piperazine Derivatives

The target compound differs from analogs primarily in the substituents on the phenoxy rings. Key comparisons include:

*Calculated based on molecular formula in ; †Estimated based on substituent addition.

Key Observations :

- The 2,4-dimethylphenoxy groups in the target compound likely increase steric hindrance and lipophilicity compared to the unsubstituted phenoxy derivative . This could enhance membrane permeability in biological systems or alter crystallinity in material applications.

- The m-tolyloxy analog (3-methylphenoxy) shares similar molecular weight but differs in substituent position, which may affect electronic properties and binding interactions.

Comparison with Other Piperazine-Based Derivatives

Anti-Tumor Derivatives (Dithiocarboxypropionyl Substituents)

1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives (e.g., compounds 4c, 4d, 4e) exhibit anti-tumor activity, with 4d showing 90% inhibition against HL-60 cells at 10 µM . In contrast, the target compound’s phenoxyacetyl groups lack sulfur atoms, which are critical for dithiocarboxy-mediated metal chelation and redox activity. This suggests divergent mechanisms of action.

Serotonin Receptor Ligands

Derivatives with three-carbon linkers and acetylated coumarin-piperazine structures show subnanomolar 5-HT1A receptor affinity . The target compound’s rigid phenoxyacetyl groups may limit conformational flexibility, reducing receptor binding efficacy compared to alkyl-linked analogs.

Physicochemical and Thermal Properties

- Thermal Stability: Selenogallate frameworks with piperazine derivatives show that aliphatic substituents (e.g., 1,4-bis(3-aminopropyl)) degrade at lower temperatures than aromatic analogs . The target compound’s dimethylphenoxy groups likely enhance thermal resilience.

- Solubility: The unsubstituted phenoxyacetyl derivative is more polar than the target compound, which may exhibit reduced aqueous solubility due to methyl groups.

Biological Activity

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)C)C)

This compound features a piperazine core linked to two (2,4-dimethylphenoxy)acetyl groups, which is significant for its biological activity.

Pharmacological Activities

Piperazine derivatives are known for a wide range of biological activities. The specific compound exhibits the following pharmacological properties:

- Antibacterial Activity : Exhibits significant antibacterial effects against various bacterial strains.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.

- Antiviral Effects : Shows promise in antiviral applications.

- Anti-inflammatory Effects : Reduces inflammation in various models.

- Antipsychotic Potential : May influence neurotransmitter systems related to mood and anxiety disorders.

The biological activity of Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- is largely attributed to its ability to interact with various receptors and enzymes in the body. Key mechanisms include:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition : Inhibits enzymes involved in inflammatory processes or cancer cell metabolism.

Data Table: Biological Activities Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | High | |

| Anticancer | Moderate | |

| Antiviral | Moderate | |

| Anti-inflammatory | High | |

| Antipsychotic | Potential |

Case Studies

-

Anticancer Study :

- A study evaluated the anticancer effects of Piperazine derivatives including 1,4-bis((2,4-dimethylphenoxy)acetyl)- on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting significant potency against specific cancer types.

-

Antibacterial Efficacy :

- In vitro studies demonstrated that Piperazine derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

-

Neuropharmacological Evaluation :

- Research on the neuropharmacological effects revealed that Piperazine compounds could modulate dopaminergic and serotonergic pathways, indicating potential use in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.